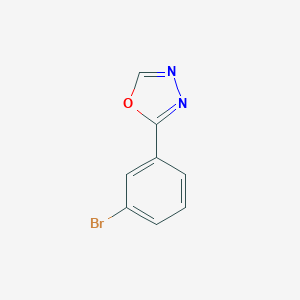

2-(3-Bromophenyl)-1,3,4-oxadiazole

描述

Significance of 1,3,4-Oxadiazole (B1194373) Scaffolds in Medicinal Chemistry and Agriculture

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its diverse and significant pharmacological properties. openmedicinalchemistryjournal.comthesciencein.org These compounds are recognized for their broad spectrum of biological activities, making them highly valuable in the quest for novel therapeutic agents. openmedicinalchemistryjournal.comresearchgate.net The unique structural features of the 1,3,4-oxadiazole nucleus contribute to its ability to interact with various biological targets. thesciencein.org

In the realm of medicinal chemistry , derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological effects. mdpi.com These include antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer activities. openmedicinalchemistryjournal.comresearchgate.net The versatility of this scaffold allows for structural modifications that can enhance potency and selectivity for specific biological targets. openmedicinalchemistryjournal.com For instance, certain 1,3,4-oxadiazole hybrids have shown promise in managing diabetes by improving glucose tolerance and insulin (B600854) sensitivity through the modulation of targets like α-glucosidase and α-amylase. nih.gov The stability of the 1,3,4-oxadiazole ring and its capacity to act as a bioisosteric replacement for ester and amide groups further enhance its utility in drug design. acs.org

In agriculture , the 1,3,4-oxadiazole framework is crucial for developing new plant protection agents. mdpi.com These compounds exhibit potent fungicidal, herbicidal, and insecticidal properties. mdpi.com For example, certain derivatives have been effective against maize diseases by targeting pathogens like Rhizoctonia solani and Gibberella zeae. frontiersin.org They also play a role in combating plant viral diseases, such as the tobacco mosaic virus (TMV), by acting as plant activators that induce a defense response in the host plant. nih.govacs.org The development of 1,3,4-oxadiazole-based agrochemicals is driven by the need for highly efficient and low-dosage solutions to ensure crop health and food security. nih.govacs.org

| Area of Application | Biological Activities | Examples of Targets/Pests |

| Medicinal Chemistry | Anticancer, Antibacterial, Antifungal, Antiviral, Anti-inflammatory, Antidiabetic | Various cancer cell lines, Staphylococcus aureus, Pseudomonas aeruginosa, HIV, Mycobacterium tuberculosis, COX enzymes, α-glucosidase |

| Agriculture | Fungicidal, Insecticidal, Herbicidal, Antiviral | Rhizoctonia solani, Gibberella zeae, Plutella xylostella, Tobacco Mosaic Virus (TMV), Xanthomonas oryzae |

Research Context of Brominated Oxadiazoles (B1248032) within Heterocyclic Systems

The introduction of halogen atoms, particularly bromine, into heterocyclic systems is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. ijpcbs.com Brominated compounds often exhibit increased lipophilicity, which can improve their ability to cross biological membranes. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Within the family of oxadiazole derivatives, brominated structures have been the subject of significant research. For instance, the synthesis of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives has yielded compounds with notable anti-inflammatory effects. mdpi.com Similarly, other studies have focused on creating novel 1,3,4-oxadiazoles containing a bromine atom with the aim of developing potent anti-inflammatory and analgesic agents with reduced side effects. researchgate.net

The presence of a bromophenyl group on the oxadiazole ring has been explored in various contexts. Research into 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole has contributed to the understanding of the crystal structures of adamantane-oxadiazole hybrids. uzh.ch Furthermore, the synthesis of compounds like N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine highlights the ongoing investigation into the structural and potential biological properties of brominated oxadiazoles. researchgate.net The synthesis of 2-(3-bromonaphtho[2,1-b]furan-2-yl)-5-substituted-1,3,4-oxadiazoles has also been pursued to develop new antimicrobial agents. ijpcbs.com These examples underscore the strategic importance of incorporating bromine into the 1,3,4-oxadiazole scaffold to generate new molecules with potentially enhanced therapeutic properties.

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAUICDGONASOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359649 | |

| Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-34-7 | |

| Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Bromophenyl 1,3,4 Oxadiazole and Its Derivatives

Established Synthetic Pathways

Traditional methods for synthesizing the 1,3,4-oxadiazole (B1194373) ring are robust and widely practiced. They typically involve a two-step process: the formation of a key intermediate followed by a cyclization reaction.

The most common route to the 1,3,4-oxadiazole ring begins with the condensation of a carboxylic acid derivative with a hydrazide. researchgate.net In the context of 2-(3-bromophenyl)-1,3,4-oxadiazole, this involves reacting 3-bromobenzohydrazide with a suitable carboxylic acid or, more frequently, reacting 3-bromobenzoic acid with a hydrazide. srce.hrresearchgate.net This initial reaction forms an N,N'-diacylhydrazine intermediate. nih.gov Variations of this approach may utilize different starting materials, such as the condensation of benzohydrazides with dithioesters. rasayanjournal.co.in The efficiency of this condensation step can be enhanced by using coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net

The general scheme for this condensation is as follows:

An aryl hydrazide is reacted with a carboxylic acid (or its activated form, like an acyl chloride) to yield a diacylhydrazine. nih.gov For instance, 3-bromobenzoyl chloride can be reacted with a phenyl-substituted hydrazide to generate the necessary precursor.

Following the formation of the diacylhydrazine intermediate, the next critical step is an intramolecular cyclodehydration to form the stable five-membered oxadiazole ring. nih.gov This is accomplished using a variety of dehydrating agents.

Phosphoryl trichloride (B1173362) (POCl₃) is one of the most frequently employed and effective reagents for this cyclization. srce.hrresearchgate.netd-nb.infosphinxsai.com The reaction typically involves refluxing the diacylhydrazine in excess POCl₃, which often serves as both the dehydrating agent and the solvent. thieme-connect.de After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized to precipitate the solid 1,3,4-oxadiazole product. srce.hr

Other dehydrating agents used for this transformation include:

Sulfuric acid (H₂SO₄) mdpi.com

Thionyl chloride (SOCl₂) nih.gov

Phosphorus pentoxide (P₂O₅) mdpi.com

Trifluoromethanesulfonic anhydride (B1165640) mdpi.com

Tosyl chloride (TsCl) in the presence of a base researchgate.netnih.gov

The choice of dehydrating agent can depend on the specific substrates and desired reaction conditions.

Advanced Synthetic Techniques

To improve upon classical methods, modern synthetic techniques have been developed to offer faster reaction times, higher yields, and more environmentally friendly conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of heterocyclic compounds, including 1,3,4-oxadiazoles. acs.orgnih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to a dramatic reduction in reaction times from hours to mere minutes, along with an increase in product yields. acs.orgnih.gov

In the synthesis of 1,3,4-oxadiazole derivatives, a mixture of a hydrazide and a carboxylic acid can be subjected to microwave irradiation in the presence of a dehydrating agent like POCl₃. mdpi.com In some cases, the reactions can be performed under solvent-free conditions, where the microwave energy is absorbed directly by the reactants, further enhancing the efficiency and green credentials of the synthesis. nih.govmdpi.com For example, a mixture of an acid hydrazide and a carboxylic acid derivative can be irradiated in a microwave oven for a few minutes to produce the desired 2,5-disubstituted 1,3,4-oxadiazole in high yield. mdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic methods. ijrpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For a typical this compound structure, the aromatic protons of the bromophenyl ring appear as a complex multiplet in the downfield region (typically δ 7.4–8.3 ppm). acs.org The specific splitting patterns and coupling constants help confirm the 1,3-disubstitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The two carbon atoms of the 1,3,4-oxadiazole ring are highly deshielded and typically resonate at approximately δ 165 ppm and δ 156 ppm. acs.org The carbons of the bromophenyl ring appear in the characteristic aromatic region (δ 123–136 ppm). acs.org Some studies also utilize ¹⁵N NMR, which is highly sensitive to electronic effects within the heterocyclic ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the molecular formula. acs.orgbeilstein-journals.org For this compound, the mass spectrum would show a characteristic molecular ion peak [M+H]⁺ and an isotopic pattern distinctive of a bromine-containing compound. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov The IR spectrum of a this compound derivative will typically display characteristic absorption bands:

Aromatic C-H stretching vibrations around 3000–3100 cm⁻¹. sapub.org

A strong C=N stretching vibration for the oxadiazole ring around 1600–1615 cm⁻¹. nih.gov

C-O-C stretching vibrations of the oxadiazole ring in the range of 1000–1250 cm⁻¹. sphinxsai.com

The collective data from these spectroscopic techniques provides conclusive evidence for the successful synthesis and correct structural assignment of this compound and its derivatives.

Interactive Data Tables

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative

Data is based on Ethyl 5-(3-bromophenyl)-1,3,4-oxadiazole-2-carboxylate acs.org

| Nucleus | Chemical Shift (δ ppm) | Description |

| ¹H NMR | 8.31 (s, 1H) | Aromatic H (on bromophenyl ring) |

| 8.11 (d, J = 7.8 Hz, 1H) | Aromatic H (on bromophenyl ring) | |

| 7.73 (d, J = 8.0 Hz, 1H) | Aromatic H (on bromophenyl ring) | |

| 7.43 (t, J = 8.0 Hz, 1H) | Aromatic H (on bromophenyl ring) | |

| ¹³C NMR | 165.1, 156.6 | Oxadiazole ring carbons |

| 154.2 | Carbonyl carbon | |

| 135.8, 130.8, 130.4 | Aromatic CH carbons | |

| 126.1, 124.6, 123.3 | Aromatic C-Br and C-C carbons |

Table 2: Characteristic Infrared (IR) Absorption Bands for 1,3,4-Oxadiazole Derivatives

Data compiled from multiple sources. sphinxsai.comnih.govsapub.org

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Oxadiazole Ring) | 1590 - 1620 |

| C-O-C Stretch (Oxadiazole Ring) | 1000 - 1250 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Data for Ethyl 5-(3-bromophenyl)-1,3,4-oxadiazole-2-carboxylate. acs.org

| Parameter | Value |

| Molecular Formula | C₁₁H₉BrN₂O₃ |

| Calculated [M+H]⁺ | 296.9869 |

| Found [M+H]⁺ | 296.9870 |

Biological Activity Profiles of 2 3 Bromophenyl 1,3,4 Oxadiazole Derivatives

Anticancer/Antitumor Research

The quest for novel and effective anticancer agents has led to the synthesis and evaluation of a multitude of 2-(3-Bromophenyl)-1,3,4-oxadiazole derivatives. These compounds have demonstrated promising activity across various facets of cancer research, from direct cytotoxicity against tumor cells to the inhibition of key enzymes and receptors involved in cancer progression.

Cytotoxicity Evaluation Against Cancer Cell Lines

A fundamental aspect of anticancer drug discovery is the assessment of a compound's ability to kill or inhibit the growth of cancer cells. Derivatives of this compound have been subjected to in vitro cytotoxicity screening against a panel of human cancer cell lines, revealing a broad spectrum of activity.

Research has demonstrated the cytotoxic potential of various 1,3,4-oxadiazole (B1194373) derivatives against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-453), liver cancer (HepG2), and cervical cancer (HeLa). For instance, a series of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives exhibited significant cytotoxic effects against MCF-7 and MDA-MB-453 cells. nih.gov While not the exact 3-bromophenyl isomer, this highlights the potential anticancer activity of bromophenyl-substituted oxadiazoles (B1248032).

Another study on a series of twelve 1,3,4-oxadiazole derivatives (AMK OX-1 to AMK OX-12) reported their cytotoxic effects on HeLa and A549 (lung cancer) cell lines. nih.gov Several of these compounds showed potent cytotoxicity with IC50 values in the micromolar range. nih.gov

Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| AMK OX-8 | A549 | 25.04 |

| AMK OX-9 | A549 | 20.73 |

| AMK OX-11 | A549 | 45.11 |

| AMK OX-12 | A549 | 41.92 |

| AMK OX-8 | HeLa | 35.29 |

| AMK OX-10 | HeLa | 5.34 |

| AMK OX-12 | HeLa | 32.91 |

Apoptosis Induction Mechanisms

A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. Investigations into the mode of action of this compound derivatives have revealed their ability to trigger this cellular suicide program in cancer cells.

Studies on related 1,3,4-oxadiazole compounds have shown that they can initiate the intrinsic pathway of apoptosis. This process often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. ijper.orgnih.govmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of enzymes known as caspases, including caspase-9 and the executioner caspase-3. ijper.orgnih.govmdpi.com The activation of the tumor suppressor protein p53 has also been identified as a contributing factor to the apoptotic effects of some 1,3,4-oxadiazole derivatives. ijper.orgnih.gov

Interactions with Estrogen Receptors

For hormone-dependent cancers, such as certain types of breast cancer, the estrogen receptor (ER) is a critical therapeutic target. The potential for this compound derivatives to interact with this receptor has been explored through computational methods.

A molecular docking study investigated the binding modes of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives with the estrogen receptor (PDB ID: 3ERT). nih.gov This in silico analysis provides a theoretical framework for how these types of molecules might bind to the ligand-binding domain of the ER, suggesting a potential mechanism for anti-estrogenic activity. However, further experimental studies are required to validate these computational predictions and to determine the precise nature and functional consequences of the interaction between this compound derivatives and the estrogen receptor.

Telomerase Inhibition Studies

Telomerase is an enzyme that is reactivated in the vast majority of cancer cells, where it plays a vital role in maintaining telomere length and enabling cellular immortality. Consequently, telomerase has emerged as an attractive target for anticancer drug development.

Research has been conducted on a series of 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole moiety as potential telomerase inhibitors. nih.gov Notably, this series included the synthesis of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(5,7-dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yloxy)acetamide. nih.gov While specific inhibitory concentrations for this particular derivative were not detailed in the available literature, the broader study demonstrated that several compounds in the series exhibited potent telomerase inhibitory activity, with some showing IC50 values of less than 1 µM. tmrjournals.com This line of research underscores the potential of the this compound scaffold in the design of novel telomerase inhibitors.

Kinase Inhibition (e.g., VEGFR2, EGFR) and Selectivity Investigations

Protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell signaling pathways that are often dysregulated in cancer, promoting tumor growth, angiogenesis, and metastasis.

Computational studies have suggested that certain 1,3,4-oxadiazole derivatives may function as inhibitors of VEGFR-2, with some exhibiting potential selectivity for VEGFR-2 over EGFR. nih.govdiva-portal.org One such in silico study identified a potent 1,3,4-oxadiazole derivative (not containing the 3-bromophenyl moiety) with an estimated IC50 of 0.009 µM against VEGFR-2. nih.govdiva-portal.org These findings suggest that the 1,3,4-oxadiazole core can be a valuable pharmacophore for the development of kinase inhibitors. However, experimental validation is necessary to confirm the inhibitory activity and selectivity profile of this compound derivatives against VEGFR-2, EGFR, and other relevant kinases.

Cell Viability Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds. This assay has been instrumental in quantifying the dose-dependent effects of this compound derivatives on the viability of cancer cells.

The IC50 values derived from MTT assays provide a quantitative measure of a compound's potency. Numerous studies on 1,3,4-oxadiazole derivatives have utilized the MTT assay to determine their cytotoxic efficacy against a variety of cancer cell lines, including MCF-7, HepG2, and HeLa. nih.govmdpi.com These assays are crucial for establishing structure-activity relationships and for identifying the most promising candidates for further preclinical development.

Anti-inflammatory and Analgesic Research

Derivatives of 1,3,4-oxadiazole are extensively investigated for their potential as anti-inflammatory and analgesic agents, often designed to offer a safer alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research indicates that cyclizing the carboxylic group of certain parent compounds into a 1,3,4-oxadiazole nucleus can lead to enhanced anti-inflammatory and analgesic effects with reduced side effects. nih.gov

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema in Rats)

The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity. wisdomlib.orgresearcher.life In this model, the injection of carrageenan into a rat's paw induces a localized inflammatory response, characterized by swelling (edema). nih.gov The efficacy of a test compound is measured by its ability to reduce this swelling over time compared to a control group.

Numerous studies have demonstrated the anti-inflammatory potential of 1,3,4-oxadiazole derivatives using this model. For instance, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles showed anti-inflammatory effects ranging from approximately 33% to 62% inhibition of paw edema. mdpi.com In another study, synthesized oxadiazole derivatives, when administered, resulted in a significant reduction in edema volume. One potent derivative, Ox-6f, exhibited a 79.83% reduction in edema, comparable to the standard drug ibuprofen, which showed an 84.71% reduction. researchgate.netmdpi.com Similarly, other research on novel 1,3,4-oxadiazole derivatives reported a maximum paw edema inhibition of 57.5% to 62.3%, a level comparable to the standard drug indomethacin. nih.gov

Table 1: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound Series | Maximum Inhibition of Edema (%) | Reference Drug | Reference Drug Inhibition (%) | Source |

|---|---|---|---|---|

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | 33 - 62 | Indomethacin | Not Specified | mdpi.com |

| Flurbiprofen-based 1,3,4-oxadiazole derivative (Ox-6f) | 79.83 | Ibuprofen | 84.71 | researchgate.netmdpi.com |

| Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole derivatives | 57.5 - 62.3 | Indomethacin | 71.2 | nih.gov |

Evaluation of Analgesic Effects

The analgesic properties of this compound derivatives are typically evaluated using established animal models, such as the acetic acid-induced writhing test and the hot plate test. The hot plate test is primarily used to assess centrally acting analgesics, which are effective against pain arising from thermal stimuli. wikipedia.orgdovepress.com The acetic acid-induced writhing test, on the other hand, is sensitive to both centrally and peripherally acting analgesics. wikipedia.orgijpsjournal.com

In studies, a novel series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles was synthesized and evaluated for analgesic activity. nih.gov A significant number of these compounds demonstrated potent analgesic effects. nih.gov The evaluation of mefenamic acid-based oxadiazole derivatives also revealed good analgesic actions in the Eddy's hot plate method. ejbps.com Research has shown that certain 1,3,4-oxadiazole derivatives exhibit analgesic activity comparable to or even better than standard drugs like diclofenac (B195802) and ibuprofen. ijpsjournal.comnih.gov

Cyclooxygenase (COX) Inhibition Studies (e.g., COX-2 Selectivity)

The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation. nih.gov Therefore, the development of selective COX-2 inhibitors is a key strategy to create anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their COX-1/COX-2 inhibitory activity. nih.gov In one study, a series of 1,3,4-oxadiazole based derivatives showed potent COX-2 inhibitory activity (IC₅₀ = 0.04 – 0.14 μM) and high selectivity over COX-1, with selectivity indices (SI) ranging from 60.71 to 337.5. nih.gov These values were comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.045 μM, SI = 326.67). nih.gov Another investigation into 2,5-biaryl-1,3,4-oxadiazoles found several compounds to be potent and selective inhibitors of COX-2, with IC₅₀ values between 0.48-0.89 µM and selectivity indices from 67.96 to 132.83. researchgate.net Molecular docking studies often support these findings, suggesting that the 1,3,4-oxadiazole scaffold can be effectively oriented within the active site of the COX-2 enzyme. mdpi.commdpi.com

Table 2: COX-2 Inhibition and Selectivity of 1,3,4-Oxadiazole Derivatives

| Compound Series | COX-2 IC₅₀ (μM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Reference Drug (Celecoxib) | Source |

|---|---|---|---|---|

| 1,3,4-Oxadiazole based derivatives | 0.04 - 0.14 | 60.71 - 337.5 | IC₅₀ = 0.045 μM, SI = 326.67 | nih.gov |

| 2,5-Biaryl-1,3,4-oxadiazoles | 0.48 - 0.89 | 67.96 - 132.83 | Not Specified | researchgate.net |

Investigation of Ulcerogenic Potential

A significant drawback of long-term NSAID therapy is the risk of gastrointestinal damage, including ulceration. nih.gov A primary goal in synthesizing 1,3,4-oxadiazole derivatives is to develop agents with minimal or no ulcerogenic side effects. nih.gov Research has shown that replacing the free carboxylic group found in many traditional NSAIDs with a 1,3,4-oxadiazole ring can lead to compounds with retained anti-inflammatory activity but significantly reduced ulcerogenic potential. nih.gov

Studies on newly synthesized 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles confirmed that these compounds exhibited very low ulcerogenic action. nih.gov This improved gastric profile is a key advantage, suggesting that the 1,3,4-oxadiazole scaffold can serve as a basis for developing safer anti-inflammatory drugs. nih.govresearchgate.net

Modulation of Inflammatory Markers (e.g., Thiobarbituric Acid-Reducing Substance, Nitric Oxide, Interleukin-6)

The anti-inflammatory effects of this compound derivatives are further elucidated by their ability to modulate various inflammatory mediators and markers. In inflamed tissues, there is an increased production of pro-inflammatory cytokines, prostaglandins, and reactive oxygen species.

Studies on pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole derivatives demonstrated that they could counteract the carrageenan-induced increase in prostaglandin (B15479496) E2 (PGE₂) and tumor necrosis factor-α (TNF-α) levels in paw tissue. nih.govnih.gov Furthermore, some derivatives were shown to reduce the level of myeloperoxidase (MPO), an indicator of inflammatory cell infiltration. nih.govnih.gov

Other research has focused on the impact of these compounds on oxidative stress markers. The anti-inflammatory activity of certain 1,3,4-oxadiazole derivatives has been linked to the reduction of inflammatory markers such as nitric oxide (NO), thiobarbituric acid-reducing substance (TBARS), and interleukin-6 (IL-6). mdpi.comnih.gov For example, a series of novel 1,3,4-oxadiazole derivatives exhibited excellent IL-6 inhibitory activity, with IC₅₀ values ranging from 0.96 to 11.14 μM, which was more potent than celecoxib (IC₅₀ = 13.04 μM). nih.gov

Antimicrobial Research

In addition to their anti-inflammatory and analgesic properties, 1,3,4-oxadiazole derivatives have been recognized for their broad-spectrum antimicrobial activity. nih.govmdpi.com The emergence of antimicrobial resistance has spurred the search for new chemical entities capable of combating pathogenic microbes. mdpi.com

Derivatives incorporating the 1,3,4-oxadiazole ring have been tested against a variety of bacterial and fungal strains. Studies have reported activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net For example, certain pyrazine-containing 1,3,4-oxadiazoles showed moderate to excellent activity against these bacteria when compared to the standard drug amoxicillin. mdpi.com

The antifungal potential of these compounds has also been well-documented. frontiersin.org Research has demonstrated their efficacy against fungal pathogens like Candida albicans and Aspergillus niger. nih.govnih.gov In one study, two new 1,3,4-oxadiazole compounds were found to be effective against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org Another study focusing on maize diseases found that a 1,3,4-oxadiazole derivative (compound 5k) had superior inhibitory activity against Exserohilum turcicum, with an EC₅₀ value of 32.25 μg/ml, outperforming the commercial fungicide carbendazim (B180503) (EC₅₀ = 102.83 μg/ml). frontiersin.org

Table 3: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Series/Derivative | Target Organism | Activity Metric | Result | Source |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives (LMM5, LMM11) | Candida albicans | MIC | 32 μg/ml | frontiersin.org |

| 1,3,4-Oxadiazole derivative (5k) | Exserohilum turcicum | EC₅₀ | 32.25 μg/ml | frontiersin.org |

| Pyrazine containing 1,3,4-oxadiazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa | Activity | Moderate to excellent | mdpi.com |

| 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2–yl)methyl]aniline derivatives | C. albicans, A. niger | Activity | Moderate | nih.gov |

Antibacterial Activity

Derivatives of 1,3,4-oxadiazole have shown considerable promise as antibacterial agents against a spectrum of both Gram-positive and Gram-negative bacteria. Research has highlighted their efficacy against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

One study focused on a series of thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids, which demonstrated activity comparable or superior to the reference drug gentamicin (B1671437) against S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa. mdpi.com Another investigation into 2,5-diamino-1,3,4-oxadiazole derivatives revealed good to excellent inhibitory activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 46.5 mm at a concentration of 15 µg/mL. mdpi.com

Furthermore, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have exhibited strong or comparable activity against P. aeruginosa, E. coli, and S. aureus when compared to ciprofloxacin. mdpi.com These compounds are believed to act as potent inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication. mdpi.com

In the fight against antibiotic-resistant strains, certain 1,3,4-oxadiazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org Three specific derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml against seven different S. aureus strains, including MRSA strains. nih.gov These compounds also demonstrated bactericidal activity, killing the cells within 24 hours at a concentration four times their MIC. nih.gov

The data from these studies underscores the potential of 1,3,4-oxadiazole derivatives as a valuable class of antibacterial compounds.

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| OZE-I | S. aureus | 4-16 | nih.gov |

| OZE-II | S. aureus | 4-16 | nih.gov |

| OZE-III | S. aureus | 8-32 | nih.gov |

| 4a | MRSA | 62 | auctoresonline.org |

| 4b | MRSA | 62 | auctoresonline.org |

Antifungal Activity

The emergence of fungal resistance to existing treatments has spurred the search for new antifungal agents. Derivatives of 1,3,4-oxadiazole have been identified as promising candidates, particularly against Candida albicans, a major cause of opportunistic fungal infections. frontiersin.orgresearchgate.net

Two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, demonstrated effective in vitro antifungal activity against C. albicans, both with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.orgresearchgate.netnih.gov Kinetic studies suggested a fungistatic profile for these compounds. frontiersin.orgresearchgate.netnih.gov In a murine model of systemic candidiasis, both LMM5 and LMM11 significantly reduced the fungal burden in the kidneys and spleen. frontiersin.orgresearchgate.netnih.gov

Another 1,3,4-oxadiazole derivative, LMM6, was also found to be highly effective against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. nih.govdntb.gov.ua This compound exhibited a fungicidal profile and showed synergistic effects when combined with amphotericin B and caspofungin. nih.gov LMM6 also displayed promising anti-biofilm activity, which is a critical factor in the persistence of C. albicans infections. nih.gov

These findings highlight the potential of 1,3,4-oxadiazole derivatives as a valuable source for the development of new and effective antifungal therapies.

Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives against Candida albicans

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| LMM5 | 32 | frontiersin.orgresearchgate.netnih.gov |

| LMM11 | 32 | frontiersin.orgresearchgate.netnih.gov |

Antiviral Activity

The quest for novel antiviral agents has led to the investigation of 1,3,4-oxadiazole derivatives for their potential to combat viral infections, including the human immunodeficiency virus (HIV). Research has shown that certain compounds containing the 1,3,4-oxadiazole ring system can exhibit moderate to high anti-HIV activity. nih.gov

One area of focus has been the inhibition of HIV-1 Tat-mediated transcription, a critical process for viral replication. A high-throughput screening of a compound library identified a 1,3,4-oxadiazole scaffold as an inhibitor of Tat and HIV-1 infection. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of 1,3,4-oxadiazole derivatives containing indole (B1671886) and acetamide (B32628) moieties with potent inhibitory effects on HIV-1 infectivity. nih.gov Two prominent derivatives, compounds 9 and 13, exhibited half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM, respectively. nih.gov These compounds were found to specifically interfere with the viral transcriptional step. nih.gov

Other studies have synthesized new 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives and evaluated their antiviral activity against HIV-1, with some showing promising results. nih.gov These findings suggest that the 1,3,4-oxadiazole core can serve as a valuable template for the design of novel anti-HIV agents.

Enzyme Inhibition in Microbial Pathways

A key strategy in the development of new antibacterial drugs is the targeting of essential microbial enzymes that are absent in humans. Peptide deformylase (PDF) is one such promising target. nih.gov This prokaryotic metalloenzyme is crucial for bacterial protein maturation and is essential for the growth of many pathogenic bacteria. nih.gov

Inhibitors of PDF have been identified as a new class of antibacterial agents. nih.gov Since PDF is not required by mammalian cells, its inhibitors are expected to be highly selective for bacteria, potentially reducing side effects. nih.gov The development of PDF inhibitors represents a rational, mechanism-based approach to drug design. Several potent PDF inhibitors have been identified through a combination of structural information and high-throughput screening. nih.gov While specific studies on this compound as a PDF inhibitor are not detailed, the broader class of compounds targeting this enzyme often features a chelating group to interact with the active site metal ion and a peptidomimetic scaffold. nih.gov

Enzyme Inhibition Studies Beyond Antimicrobial Actions

The therapeutic potential of this compound derivatives extends beyond their antimicrobial properties. These compounds have also been investigated for their ability to inhibit enzymes involved in other physiological and pathological processes, such as skin pigmentation and carbohydrate metabolism.

Tyrosinase Inhibition Research

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. northumbria.ac.uk Overproduction of melanin can lead to hyperpigmentation disorders. As a result, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their potential as skin-whitening agents. northumbria.ac.uk

Several studies have demonstrated that 1,3,4-oxadiazole derivatives can act as potent tyrosinase inhibitors. In one study, a series of novel 1,3,4-oxadiazole compounds were synthesized and evaluated for their in-vitro mushroom tyrosinase inhibitory potential. nih.gov The results showed that all the synthesized compounds exhibited excellent tyrosinase inhibitory activity. nih.gov Notably, one compound, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, displayed exceptionally potent inhibition with an IC50 value of 0.003 ± 0.00 µM, which is significantly more potent than the standard drug, kojic acid (IC50 = 16.83 ± 1.16 µM). nih.gov

Molecular docking studies have suggested that these potent inhibitors can form significant interactions within the active site of the tyrosinase enzyme, which may account for their strong inhibitory activity. nih.gov

Table 3: Tyrosinase Inhibitory Activity of a Selected 1,3,4-Oxadiazole Derivative

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | 0.003 ± 0.00 | nih.gov |

Alpha-Amylase and Alpha-Glucosidase Inhibition (Antidiabetic Focus)

In the context of type 2 diabetes mellitus, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy. nih.govnih.gov These enzymes are responsible for the breakdown of dietary carbohydrates into glucose, and their inhibition can help to control postprandial hyperglycemia.

A series of novel 2-thione-1,3,4-oxadiazole derivatives were synthesized and screened for their in vitro α-amylase and α-glucosidase inhibitory potential. nih.gov One of the aryl derivatives, compound 5g, demonstrated strong inhibitory activity against α-amylase with an IC50 value of 13.09±0.06 µg/ml, which was comparable to the standard drug acarbose (B1664774) (IC50 = 12.20±0.78 µg/ml). nih.govnih.gov

Another study on quinoline-1,3,4-oxadiazole conjugates also revealed potent α-glucosidase inhibition. mdpi.com For instance, a quinoline-1,3,4-oxadiazole hybrid was found to have an IC50 of 2.6 µM, which was about 15 times more potent than acarbose (IC50 = 38.25 µM). mdpi.com

These findings suggest that 1,3,4-oxadiazole derivatives are promising scaffolds for the development of new and potent inhibitors of diabetogenic enzymes. nih.gov

Table 4: α-Amylase and α-Glucosidase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5g | α-Amylase | 13.09 ± 0.06 | nih.gov |

| Acarbose (Standard) | α-Amylase | 12.20 ± 0.78 | nih.govnih.gov |

| 5a | α-Glucosidase | 12.27 ± 0.41 | nih.gov |

| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | nih.gov |

Other Pharmacological Investigations of this compound Derivatives

The versatility of the 1,3,4-oxadiazole scaffold has prompted extensive research into its various pharmacological activities. Derivatives of this compound have been investigated for a range of therapeutic applications beyond the primary areas of focus. These explorations have revealed promising activities in several key areas of pharmacological interest.

Antioxidant Activity

Derivatives of 1,3,4-oxadiazole have demonstrated notable potential as antioxidant agents. mdpi.comrsc.org These compounds are evaluated for their ability to scavenge various reactive oxygen species (ROS) through multiple assay methods.

Free Radical Scavenging Assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This assay is a common method for evaluating the ability of a compound to act as a free radical scavenger. rsc.orgias.ac.in Several studies have shown that 1,3,4-oxadiazole derivatives exhibit significant DPPH radical scavenging activity. rsc.orgnih.gov For instance, certain phenolic 1,3,4-oxadiazoles demonstrated superior DPPH scavenging capabilities compared to their precursor diacylhydrazines. rsc.orgbg.ac.rs This enhanced activity is attributed to the resonance stabilization of the resulting phenoxyl radical by both the aromatic rings and the 1,3,4-oxadiazole moiety. bg.ac.rs In one study, a synthesized series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were all found to possess DPPH free radical scavenging activity, with their efficacy expressed as SC50 values. dergipark.org.tr

Hydroxyl (OH) Radical Scavenging: The hydroxyl radical is a highly reactive oxygen species that can cause significant cellular damage. Research has shown that certain 1,3,4-oxadiazole derivatives can effectively inhibit OH radicals. For example, compounds Ox-6f and Ox-6d showed high inhibitory activity against OH radicals at a concentration of 100 µg/mL, with inhibition rates of 81.69% and 80.28% respectively, comparable to the standard, gallic acid. nih.govmdpi.com

Nitric Oxide (NO) Scavenging: Nitric oxide is another reactive species implicated in oxidative stress. The antioxidant potential of 1,3,4-oxadiazole derivatives has been assessed by their ability to scavenge nitric oxide. nih.govmdpi.com

Iron Chelation: The ability of a compound to chelate iron can be an important antioxidant mechanism, as iron can catalyze the formation of reactive oxygen species. Studies have demonstrated that some 1,3,4-oxadiazole derivatives possess iron-chelating properties. nih.govmdpi.com For example, the derivative Ox-6f was found to have the highest activity in one study, chelating 78.94% of iron in FeCl3. nih.govmdpi.com

Table 1: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| Phenolic 1,3,4-oxadiazoles | DPPH Scavenging | Showed better activity than corresponding diacylhydrazine precursors. | rsc.orgbg.ac.rs |

| Ox-6f | DPPH Scavenging | 80.23% inhibition at 100 µg/mL. | nih.gov |

| Ox-6f | OH Radical Scavenging | 81.69% inhibition at 100 µg/mL. | nih.govmdpi.com |

| Ox-6d | OH Radical Scavenging | 80.28% inhibition at 100 µg/mL. | nih.govmdpi.com |

| Ox-6f | Iron Chelation | Chelated 78.94% of iron in FeCl3. | nih.govmdpi.com |

Anticonvulsant Research

The 1,3,4-oxadiazole nucleus is a key structural feature in the development of new anticonvulsant agents. nih.gov A number of derivatives have been synthesized and evaluated for their potential to manage seizures.

Screening for anticonvulsant activity is often conducted using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpsdronline.comnih.govresearchgate.net In one study, a series of 2,5-disubstituted-1,3,4-oxadiazoles showed anticonvulsant activity when administered to mice. ijpsdronline.com Notably, compounds 4e, 4j, and 4o demonstrated potent anticonvulsant effects comparable to the standard drugs Phenytoin and Carbamazepine (B1668303). ijpsdronline.com

Further research into phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids revealed that while all new compounds were active in the MES test, two nitro derivatives, 8k and 8L, also showed activity in the PTZ test. nih.gov The anticonvulsant activity of some of these compounds is believed to be mediated through the benzodiazepine (B76468) (BZD) binding site of the GABAA receptor. nih.govbrieflands.com For example, in vivo studies with the BZD receptor antagonist flumazenil (B1672878) confirmed that compound 8k acts as a BZD receptor agonist. nih.gov

Table 2: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Series | Screening Models | Key Findings | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazoles (4a-o) | Maximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ) | Compounds 4e, 4j, and 4o showed potent activity comparable to Phenytoin and Carbamazepine. | ijpsdronline.com |

| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids (8a-m) | MES, PTZ | All compounds active in MES test; nitro derivatives 8k and 8L also active in PTZ test. | nih.gov |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | MES, scPTZ | Showed superior anticonvulsant activity compared to carbamazepine and ethosuximide. | researchgate.net |

Antihypertensive and Cardiovascular System Research

The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to have effects on the cardiovascular system, including antihypertensive properties. nih.gov Research in this area has led to the synthesis of novel oxadiazole derivatives with the potential to lower blood pressure. nih.gov

A series of novel oxadiazole derivatives were designed and synthesized, showing a strong affinity for the AT1 receptor. nih.gov These compounds effectively lowered blood pressure in spontaneously hypertensive rats. nih.gov In particular, compounds IV1 and IV2 demonstrated potency that was comparable to or greater than that of Losartan, a well-known antihypertensive drug. nih.gov

Other studies have investigated substituted imidazole (B134444) derivatives containing an oxadiazole moiety for their hypotensive and bradycardiac responses.

Antitubercular Research

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. google.comconnectjournals.com The 1,3,4-oxadiazole ring is a feature of many compounds investigated for their antimycobacterial activity. nih.govmdpi.com

A series of substituted 1,3,4-oxadiazole derivatives have been developed and found to possess anti-TB activity against both the H37Rv strain and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis. google.com In one study, a series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized and tested for their ability to inhibit the growth of M. tuberculosis. connectjournals.com Compounds 4c and 4d from this series were identified as the most active, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. connectjournals.com

Another study identified compound 8j from a library of 2-mercapto-1,3,4-oxadiazoles as a potent antitubercular lead, with an MIC of 0.6 μg/ml against M. tuberculosis H37Rv. nih.gov This compound also showed activity against a pre-extensively drug-resistant clinical isolate of Mycobacterium. nih.gov

Table 3: Antitubercular Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Series/ID | Target Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Substituted 1,3,4-oxadiazole derivatives | M. tuberculosis H37Rv, MDR strains | Demonstrated anti-TB activity. | google.com |

| N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide (4c, 4d) | M. tuberculosis | MIC value of 3.12 µg/mL. | connectjournals.com |

| 2-mercapto-1,3,4-oxadiazole (8j) | M. tuberculosis H37Rv, pre-XDR strain | MIC of 0.6 μg/ml against H37Rv. | nih.gov |

Anti-Allergic Research

The pharmacological potential of 1,3,4-oxadiazole derivatives extends to the investigation of their anti-allergic properties. While this is a less extensively explored area compared to others, the structural features of these compounds make them candidates for such activities.

Vasodilator Research

The vasodilatory effects of 1,3,4-oxadiazole derivatives suggest their potential application in cardiovascular therapies. openmedicinalchemistryjournal.com The ability of these compounds to relax blood vessels could be beneficial in treating conditions such as hypertension.

Herbicidal and Insecticidal Activity (Agricultural Applications)

The 1,3,4-oxadiazole scaffold is a key structural motif in the development of new agrochemicals due to the broad-spectrum biological activities exhibited by its derivatives. mdpi.comnih.gov Compounds incorporating this heterocyclic ring have been investigated for their potential as herbicides and insecticides, demonstrating significant efficacy against various agricultural pests and weeds. mdpi.comresearchgate.net The versatility of the 1,3,4-oxadiazole ring allows for the synthesis of a diverse range of derivatives, leading to compounds with potent biological effects applicable in modern agriculture. mdpi.com

Insecticidal Activity

Research has shown that various derivatives of 1,3,4-oxadiazole possess significant insecticidal properties against several damaging agricultural pests.

One area of investigation involves the incorporation of the 1,3,4-oxadiazole ring into anthranilic diamide (B1670390) analogs. A series of such compounds were synthesized and tested for their insecticidal effects on the diamondback moth (Plutella xylostella) and the beet armyworm (Spodoptera exigua). The results indicated that most of these compounds displayed good larvicidal activity against P. xylostella. rsc.org Notably, the compound 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide showed 71.43% activity against P. xylostella at a concentration of 0.4 μg/mL. rsc.org The study also highlighted that the structure-activity relationship favored compounds with a 1,3,4-oxadiazole ring over a 1,2,4-oxadiazole (B8745197) ring for higher potency. rsc.org

Another study focused on novel steroidal derivatives featuring a substituted 1,3,4-oxadiazole structure. These compounds were evaluated against five species of aphids. Many of the tested compounds showed strong insecticidal activity against the woolly apple aphid (Eriosoma lanigerum), green peach aphid (Myzus persicae), and spirea aphid (Aphis citricola). medchemexpress.cn Compounds 20g and 24g (specific steroidal oxadiazole structures) were the most active against E. lanigerum, with LC50 values of 27.6 and 30.4 μg/mL, respectively. medchemexpress.cn A field trial further demonstrated that compound 20g achieved a control rate of 89.5% against E. lanigerum at a concentration of 200 μg/mL after 21 days, an effect comparable to commercial insecticides chlorpyrifos (B1668852) and thiamethoxam. medchemexpress.cn The proposed mechanism of action for these derivatives involves the destruction of mitochondria and nuclear membranes in the insect's midgut cells. medchemexpress.cn

Additionally, 1,3,4-oxadiazole derivatives have been grafted onto chitosan (B1678972) to create new insecticidal agents. These compounds were tested against the cotton leafworm (Spodoptera littoralis). nih.gov Several of the chitosan-grafted derivatives demonstrated good insecticidal activity against the fourth-instar larvae of S. littoralis. nih.gov

Symmetrical 2,5-disubstituted 1,3,4-oxadiazole derivatives, such as 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) , have also been shown to exhibit strong activity against house flies, flies, and leaf rollers. mdpi.com These compounds are believed to inhibit the synthesis of both DNA and proteins in insects. mdpi.com

| Compound Derivative Class | Specific Compound Example | Target Pest | Observed Activity |

|---|---|---|---|

| Anthranilic Diamide Analog | 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide | Plutella xylostella (Diamondback Moth) | 71.43% activity at 0.4 μg/mL |

| Anthranilic Diamide Analog | 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide | Spodoptera exigua (Beet Armyworm) | 33.33% activity at 1 μg/mL |

| Steroidal 1,3,4-Oxadiazole | Compound 20g | Eriosoma lanigerum (Woolly Apple Aphid) | LC50: 27.6 μg/mL |

| Steroidal 1,3,4-Oxadiazole | Compound 24g | Eriosoma lanigerum (Woolly Apple Aphid) | LC50: 30.4 μg/mL |

| Chitosan-grafted 1,3,4-Oxadiazole | Not specified | Spodoptera littoralis (Cotton Leafworm) | Good activity against 4th-instar larvae |

| Symmetrical 2,5-disubstituted 1,3,4-Oxadiazole | 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) | House flies, flies, leaf rollers | Strong activity |

Herbicidal Activity

The 1,3,4-oxadiazole nucleus is also a component of compounds with significant herbicidal properties. researchgate.net For instance, the commercial herbicide oxadiazone contains this core structure. mdpi.com

Research into novel derivatives has identified promising candidates for weed management. A study focusing on 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring with a thioether moiety revealed moderate to high herbicidal activity against several graminaceous weeds at an application rate of 125 g/ha. researchgate.net In particular, the compound 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine demonstrated potent activity against tested weeds without causing injury to crops. researchgate.net

| Compound Derivative Class | Specific Compound Example | Target Weeds | Observed Activity |

|---|---|---|---|

| 5-chloro-3-fluorophenoxypyridine with 1,3,4-Oxadiazole | 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine | Graminaceous plants | Potent activity at 125 g/ha with no crop injury |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Biological Activity

The biological profile of 2,5-disubstituted-1,3,4-oxadiazoles is significantly influenced by the nature and position of substituents on the phenyl rings and the oxadiazole core itself. nih.govnih.gov These modifications can alter the compound's electronic properties, steric profile, and lipophilicity, which in turn affect its interaction with biological targets. nih.gov

The presence of a bromine atom on the phenyl ring, as in 2-(3-Bromophenyl)-1,3,4-oxadiazole, is a critical determinant of its biological activity. Halogen atoms, such as bromine and chlorine, are electronegative and can enhance the antimicrobial properties of a compound. nih.gov Studies on various 1,3,4-oxadiazole (B1194373) derivatives have shown that the presence of electron-withdrawing groups on the phenyl ring is often associated with increased biological efficacy. nih.govnih.gov

For instance, in a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles, the bromo-substituted compounds were synthesized and evaluated for their anti-inflammatory and analgesic activities. sphinxsai.com The results indicated that these compounds exhibited significant activity with reduced ulcerogenic potential. sphinxsai.com Another study on tyrosinase inhibitors identified a compound with a 4'-bromophenyl group, 3'-[5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine, as a potent inhibitor, suggesting the importance of the bromo-phenyl moiety for this specific activity. nih.gov Furthermore, research on antibacterial agents has highlighted that halogenated phenyl rings are often essential for antibacterial action. dergipark.org.tr

The position of the substituent on the phenyl ring also plays a crucial role. For example, in a study of anti-inflammatory 1,3,4-oxadiazole derivatives, para-substituted compounds showed greater activity than their ortho- or meta-substituted counterparts. dergipark.org.tr This highlights the importance of the spatial arrangement of substituents for optimal interaction with the target receptor or enzyme.

The electronic nature of substituents on the phenyl ring of 1,3,4-oxadiazole derivatives has a profound impact on their biological activity. Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), have been shown to enhance the antimicrobial activity of these compounds. nih.gov This is likely due to the increased polarity and potential for hydrogen bonding, which can facilitate stronger interactions with biological targets. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) have also been shown to increase antimicrobial potential in some cases, indicating that the optimal electronic properties can be target-specific. nih.gov

Steric factors, which relate to the size and shape of the molecule, are also critical. The presence of bulky substituents can either hinder or enhance biological activity depending on the topography of the binding site. For instance, some studies have noted that steric hindrance from large molecules can lead to a decrease or loss of activity. nih.gov The conformational space of the molecule, influenced by its substituents, is a key determinant for its inhibitory potential. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 1,3,4-oxadiazole derivatives based on published research findings.

| Substituent Type | Effect on Biological Activity | Reference |

| Electronic Effects | ||

| Electron-withdrawing groups (e.g., -NO2, -Cl) | Generally enhances antimicrobial activity. nih.gov | nih.gov |

| Electron-donating groups (e.g., -OCH3) | Can increase antimicrobial potential in certain contexts. nih.gov | nih.gov |

| Steric Effects | ||

| Bulky groups | Can lead to steric hindrance and reduced activity. nih.gov | nih.gov |

The arrangement of atoms within the molecule, known as positional isomerism, is a key factor in modulating the biological activity of oxadiazole derivatives. The 1,3,4-oxadiazole isomer is particularly well-studied due to its broad range of biological properties. nih.gov The substitution pattern on the 1,3,4-oxadiazole ring, specifically at the 2- and 5-positions, is a common strategy for generating novel compounds with diverse pharmacological activities. dergipark.org.tr

For example, the introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring has been shown to result in significant anticonvulsant effects. jchemrev.com In another study, the replacement of a methylthio group with a methyl-sulfonyl group led to an increase in activity. nih.gov The nature of the substituent at the 5-position of the oxadiazole ring also has a substantial impact. For instance, in a series of anti-inflammatory compounds, substitutions with 3,4-dimethoxyphenyl or 4-chlorophenyl at the 5-position of the oxadiazole ring were found to improve activity. mdpi.com

Furthermore, the isomeric form of the oxadiazole ring itself is critical. Studies comparing 1,3,4-oxadiazole derivatives with their 1,2,4-oxadiazole (B8745197) counterparts have shown differences in insecticidal activity, with the 1,3,4-oxadiazole-containing compounds being more potent. rsc.org This underscores the importance of the specific heterocyclic core in determining the biological outcome.

The table below illustrates how positional isomerism and substitutions on the oxadiazole ring can modulate biological activity.

| Molecular Modification | Resulting Biological Activity | Reference |

| Amino group at 2-position of 1,3,4-oxadiazole | Significant anticonvulsant effect. | jchemrev.com |

| 3,4-dimethoxyphenyl or 4-chlorophenyl at 5-position of 1,3,4-oxadiazole | Improved anti-inflammatory activity. mdpi.com | mdpi.com |

| 1,3,4-oxadiazole isomer vs. 1,2,4-oxadiazole isomer | 1,3,4-oxadiazole derivatives showed higher insecticidal potency. rsc.org | rsc.org |

Rational Drug Design Principles

Rational drug design involves the strategic development of new drug candidates based on a thorough understanding of the biological target and the principles of molecular interactions. In the context of this compound and its analogs, this approach leverages the known SAR to guide the synthesis of more effective and selective compounds.

A key principle in the rational design of oxadiazole derivatives is the use of the oxadiazole ring as a bioisosteric replacement for other functional groups, such as esters and amides. nih.gov This can lead to improved metabolic stability and pharmacokinetic properties. wikipedia.org For example, the replacement of an ester group with an oxadiazole has been shown to result in a longer duration of action due to a slower rate of metabolism. wikipedia.org

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is another important strategy. researchgate.net This can lead to compounds with enhanced activity or a dual mode of action. For instance, hybrid molecules containing both an oxadiazole and a benzimidazole (B57391) or pyridine (B92270) scaffold have been synthesized and shown to possess potent antimicrobial and antitubercular activities. researchgate.net

Computational techniques such as molecular docking are also integral to rational drug design. These methods allow researchers to predict how a molecule will bind to a specific protein target, providing insights into the key interactions that drive biological activity. researchgate.netnih.gov This information can then be used to design new derivatives with improved binding affinity and selectivity.

Combinatorial Library Approaches in Oxadiazole Research

Combinatorial chemistry offers a powerful approach for the rapid synthesis and screening of large numbers of compounds, accelerating the drug discovery process. nih.gov In the field of oxadiazole research, combinatorial library synthesis has been employed to explore a wide range of structural diversity and identify novel bioactive molecules. acs.orgnih.gov

One common strategy involves the use of solid-phase synthesis, where molecules are built step-by-step on a solid support. acs.orgnih.gov This allows for the efficient introduction of various functional groups at different positions of the oxadiazole scaffold, leading to the creation of large and diverse chemical libraries. acs.orgnih.gov For example, a library of 1,3,4-oxadiazole derivatives was constructed by introducing a variety of aryl, amine, amide, urea, and thiourea (B124793) functional groups. acs.orgnih.gov

These libraries can then be screened for a range of biological activities, such as tyrosinase inhibition or anticancer effects. nih.govnih.gov The screening of a combinatorial library of 2,5-disubstituted-1,3,4-oxadiazoles led to the identification of a potent tyrosinase inhibitor, demonstrating the effectiveness of this approach in discovering new lead compounds. nih.gov The data generated from these high-throughput screenings provides valuable SAR information that can guide further optimization and development of the most promising hits. nih.gov

Computational Chemistry and Mechanistic Elucidation

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions.

Derivatives of 2-(3-bromophenyl)-1,3,4-oxadiazole have been the subject of numerous molecular docking studies to understand their binding modes with various protein targets. For instance, in studies involving cyclooxygenase-2 (COX-2), a key enzyme in inflammation, these compounds have been shown to interact with crucial amino acid residues within the active site. The oxadiazole ring, along with the bromophenyl group, often participates in a variety of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for stabilizing the ligand-protein complex. nih.gov For example, the nitrogen and oxygen atoms of the 1,3,4-oxadiazole (B1194373) ring can act as hydrogen bond acceptors, forming connections with amino acid residues like Gln192 and Ser353 in the COX-2 active site. nih.gov The bromophenyl moiety can engage in hydrophobic and van der Waals interactions with non-polar residues such as Tyr348, Phe381, and Trp387. nih.gov

In other studies targeting different enzymes, such as α-glucosidase and α-amylase, which are relevant in the context of diabetes, derivatives of 1,3,4-oxadiazole have also demonstrated significant binding interactions. nih.gov The specific interactions, however, are contingent on the unique topology and amino acid composition of the enzyme's active site. The ability of the 1,3,4-oxadiazole scaffold to serve as a bioisostere for amide and ester groups contributes to its versatile binding capabilities. ijcce.ac.ir

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target protein, often expressed as a docking score or binding energy. These computational predictions can then be correlated with experimentally determined values like the half-maximal inhibitory concentration (IC50). For various 1,3,4-oxadiazole derivatives, docking studies have successfully predicted binding affinities in the micromolar to nanomolar range against targets like COX-2, epidermal growth factor receptor (EGFR), and various microbial enzymes. nih.govnanobioletters.com

For instance, a study on novel 1,3,4-oxadiazole derivatives as COX-2 inhibitors reported compounds with predicted binding energies indicative of strong affinity, which was later corroborated by in vitro assays showing IC50 values in the low micromolar range. nih.gov Similarly, docking of 1,3,4-oxadiazole derivatives against EGFR has shown promising binding energies, suggesting their potential as anticancer agents. nanobioletters.com It is important to note that while docking provides valuable predictions, these are often semi-quantitative and are best used for ranking potential inhibitors before experimental validation.

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) |

| 1,3,4-Oxadiazole Derivative 11c | COX-2 | -5.522 | 0.04 |

| Benzimidazole-Oxadiazole Hybrids | EGFR | -7.4 to -8.7 | Not specified |

| 1,3,4-Oxadiazole-Thiadiazole Hybrid | EGFR | Not specified | 0.09 |

| Naphthoquinone-Oxadiazole Hybrid | EGFR | Docking Score: -67.04 | Not specified |

Through molecular docking, researchers can meticulously map the active site of a target protein and identify the key interaction points that are essential for ligand binding. For this compound derivatives, these studies have revealed the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. nih.gov

In the context of COX-2, the active site is characterized by a hydrophobic channel and a "selectivity pocket." nih.gov Docking studies have shown that the bromophenyl group of the oxadiazole derivative can fit into this hydrophobic pocket, while the oxadiazole core interacts with residues in the main channel. nih.gov Key interacting residues often include His90, Arg513, Phe518, and Val523. nih.gov This detailed characterization of the active site provides a structural basis for the observed inhibitory activity and guides the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-protein complexes over time, complementing the static picture provided by molecular docking.

MD simulations are used to assess the stability of the complex formed between a ligand and its receptor. The root mean square deviation (RMSD) of the protein and ligand atoms is a key metric used to monitor the conformational stability of the complex throughout the simulation. A stable complex will typically exhibit a low and converging RMSD value, indicating that the ligand remains securely bound within the active site.

Studies on 1,3,4-oxadiazole derivatives have employed MD simulations to validate docking results. For example, a 50 ns MD simulation of a potent 1,3,4-oxadiazole-based COX-2 inhibitor showed that the ligand-protein complex remained stable, with an average RMSD of 2.5 Å, confirming the docking pose. nih.gov Similarly, MD simulations of pyridine-oxadiazole derivatives with CDK2 showed the complex stabilizing after initial fluctuations, with RMSD values remaining between 2.4 Å and 2.8 Å over a 100 ns simulation. acs.org

The root mean square fluctuation (RMSF) is another important parameter that measures the fluctuation of individual amino acid residues. High RMSF values can indicate regions of the protein that are highly flexible, while low values suggest more rigid areas. Analysis of RMSF can reveal which residues are most affected by ligand binding.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like this compound. These methods allow for the detailed analysis of molecular geometry, electronic distribution, and spectroscopic properties.

Reactivity and Stability Assessments

DFT calculations are instrumental in assessing the reactivity and stability of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For instance, in a study of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the HOMO and LUMO energies, which were found to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap indicates good kinetic stability. ajchem-a.com Similar calculations for this compound would provide valuable insights into its reactivity profile.

Molecular Electrostatic Potential (MEP) surface analysis, another output of DFT calculations, helps to identify the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. iaea.org The MEP map visually represents the charge distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-deficient regions (prone to nucleophilic attack). For oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring are often identified as potential sites for electrophilic attack. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Modeling of Biological Activities Correlated with Physicochemical and Structural Properties

QSAR studies on 1,3,4-oxadiazole derivatives have been successful in predicting their biological activities, such as antimicrobial and antioxidant effects. sciepub.comdergipark.org.tr These models correlate various physicochemical and structural properties (descriptors) of the molecules with their observed biological activities.

In a QSAR study on the antibacterial activity of 1,3,4-oxadiazole derivatives, models were developed to correlate properties like electronic parameters, steric factors, and hydrophobicity with the observed activity against various bacterial strains. sciepub.com For example, 3D-QSAR models using methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been generated for 1,3,4-oxadiazoles to predict their antimycobacterial and antibacterial activities. researchgate.netbrieflands.com These models can achieve good predictive power, with high validation (q²) and cross-validation (pred_r²) values, indicating their reliability. researchgate.net

A QSAR analysis on the antioxidant properties of 1,3,4-oxadiazole derivatives revealed that descriptors such as the sum of e-state descriptors of strength for potential hydrogen bonds and topological radius are crucial in influencing their free radical scavenging activities. dergipark.org.tr Such models are valuable for designing new derivatives of this compound with potentially enhanced biological activities.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-Likeness Profiling

In silico ADMET and drug-likeness profiling are essential computational tools in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of a compound. These predictions help in identifying candidates with favorable properties for further development.

Studies on various 1,3,4-oxadiazole derivatives have shown that they often possess good drug-like properties. nih.govresearchgate.net A key aspect of this evaluation is the assessment against Lipinski's rule of five, which predicts the oral bioavailability of a compound. nih.gov This rule states that a molecule is more likely to be orally active if it has a molecular weight ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. nih.gov Many synthesized 1,3,4-oxadiazole derivatives have been found to comply with this rule. nih.govresearchgate.net

In silico ADMET predictions for 1,3,4-oxadiazole derivatives often indicate good absorption percentages. nih.govresearchgate.net For example, in a study of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives, most compounds showed over 70% absorption, with some reaching as high as 86.77%. nih.govresearchgate.net Molecular dynamics simulations can also be employed to study the stability and interaction of these compounds with their biological targets, providing further insights into their mechanism of action. nih.gov The toxicity properties of these compounds are also calculated to ensure their safety profile. nih.gov

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C8H5BrN2O |

| Molecular Weight | 225.04 g/mol |

| XlogP (predicted) | 2.1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Note: The data in this table is based on predicted values and may vary from experimental results.

Future Directions and Therapeutic Potential

Development as Lead Compounds in Drug Discovery

The 2-(3-Bromophenyl)-1,3,4-oxadiazole framework is a quintessential example of a lead compound in drug discovery. Its derivatives have shown significant promise across various therapeutic areas, providing a robust starting point for the synthesis of more potent and selective agents. The core structure is frequently modified to enhance its interaction with biological targets, leading to improved efficacy.